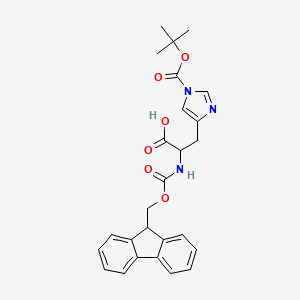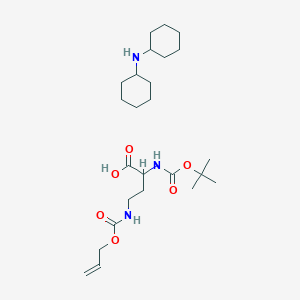
Boc-Dab(Alloc)-OH.DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Dab(Alloc)-OH.DCHA, also known as Nα-Boc-Nγ-Alloc-L-2,4-diaminobutyric acid (dicyclohexylammonium) salt, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, where the amino groups are protected by Boc (tert-butyloxycarbonyl) and Alloc (allyloxycarbonyl) groups. This compound is often utilized in the field of synthetic biology and biochemistry for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dab(Alloc)-OH.DCHA involves the protection of the amino groups of diaminobutyric acid. The process typically starts with the protection of the α-amino group using the Boc group, followed by the protection of the γ-amino group with the Alloc group. The final product is then converted into its dicyclohexylammonium salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The compound is then crystallized and dried to obtain a stable powder form.
化学反応の分析
Types of Reactions
Boc-Dab(Alloc)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Alloc protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDCI.
Substitution Reactions: Replacement of the protecting groups with other functional groups for further modifications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium catalysts for Alloc removal.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include peptides and modified amino acids, which are essential for further biochemical and pharmaceutical applications.
科学的研究の応用
Boc-Dab(Alloc)-OH.DCHA is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes.
作用機序
The mechanism of action of Boc-Dab(Alloc)-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of complex peptide chains. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various synthetic applications.
類似化合物との比較
Similar Compounds
Fmoc-Dab(Boc)-OH: Another protected derivative of diaminobutyric acid, where the α-amino group is protected by Fmoc (9-fluorenylmethoxycarbonyl) instead of Boc.
Boc-Dap(Alloc)-OH: Similar to Boc-Dab(Alloc)-OH.DCHA but derived from diaminopropionic acid instead of diaminobutyric acid.
Uniqueness
This compound is unique due to its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of Boc and Alloc groups allows for orthogonal deprotection, making it a versatile tool in the synthesis of complex peptides and proteins.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICPGWNKDOPUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
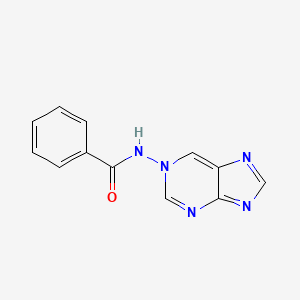
![1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol](/img/structure/B13396428.png)
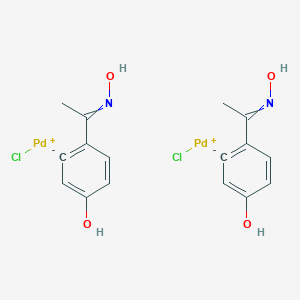
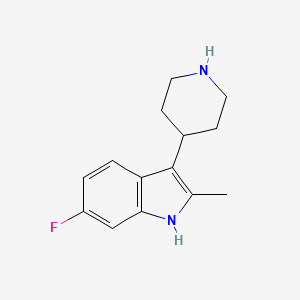
![3-chloro-7-[2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13396439.png)

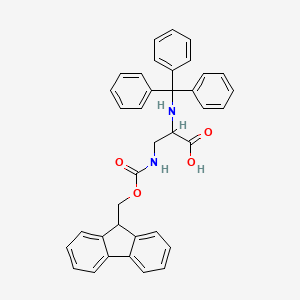

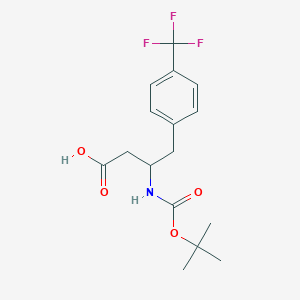
![2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13396471.png)
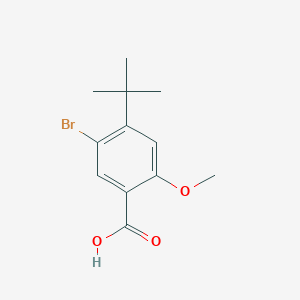
![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13396492.png)
